Benzo(qr)naphtho(2,1,8,7-fghi)pentacene
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Overview
Description
Benzo(qr)naphtho(2,1,8,7-fghi)pentacene is a polycyclic aromatic hydrocarbon with the molecular formula C30H16 . This compound is characterized by its complex structure, which includes multiple aromatic rings. It is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(qr)naphtho(2,1,8,7-fghi)pentacene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. This process often requires the use of strong acids or bases as catalysts to facilitate the formation of the aromatic rings .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to maintain the necessary reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Benzo(qr)naphtho(2,1,8,7-fghi)pentacene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction might produce hydroaromatic compounds .
Scientific Research Applications
Benzo(qr)naphtho(2,1,8,7-fghi)pentacene has several applications in scientific research:
Mechanism of Action
The mechanism by which benzo(qr)naphtho(2,1,8,7-fghi)pentacene exerts its effects involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence various pathways, including those involved in electronic conduction and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzo(a)pyrene
- Naphthalene
- Anthracene
- Phenanthrene
Uniqueness
Benzo(qr)naphtho(2,1,8,7-fghi)pentacene is unique due to its extended conjugated system, which provides exceptional stability and electronic properties compared to other polycyclic aromatic hydrocarbons. This makes it particularly valuable in applications requiring stable and efficient electronic materials .
Properties
CAS No. |
190-87-4 |
---|---|
Molecular Formula |
C30H16 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
octacyclo[16.12.0.02,15.03,12.04,29.06,11.019,24.025,30]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21,23,25(30),26,28-pentadecaene |
InChI |
InChI=1S/C30H16/c1-2-7-19-18(6-1)16-26-23-11-5-10-22-20-8-3-4-9-21(20)25-15-13-17-12-14-24(19)29(26)27(17)30(25)28(22)23/h1-16H |
InChI Key |
AVVLVJLIKRMPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=CC(=C47)C=C3)C8=CC=CC=C68 |
Origin of Product |
United States |
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